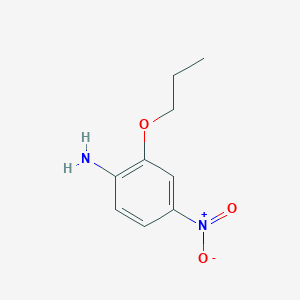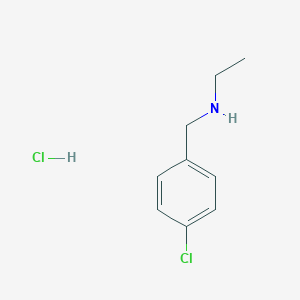![molecular formula C18H23NO2 B033891 3-Benzyl-4-[4-(methylamino)butoxy]phenol CAS No. 101686-64-0](/img/structure/B33891.png)
3-Benzyl-4-[4-(methylamino)butoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4-[4-(methylamino)butoxy]phenol is a chemical compound that belongs to the class of phenols. It is also known as Venoruton, which is a registered trademark of Novartis. This compound is synthesized by the reaction of 3-benzyl-4-hydroxyphenol with 4-(methylamino)butyl chloride. It has been extensively studied for its scientific research applications and has shown promising results in various fields.
Mechanism Of Action
The mechanism of action of 3-Benzyl-4-[4-(methylamino)butoxy]phenol is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes such as elastase and hyaluronidase, which are involved in the breakdown of connective tissue. It also has antioxidant properties, which help to protect the cells from oxidative damage.
Biochemical And Physiological Effects
3-Benzyl-4-[4-(methylamino)butoxy]phenol has been shown to have various biochemical and physiological effects. It has been shown to improve the microcirculation in the veins, reduce the leakage of fluid from the veins, and reduce the inflammation in the veins. It has also been shown to improve the elasticity of the veins and reduce the risk of thrombosis.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Benzyl-4-[4-(methylamino)butoxy]phenol in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its limited solubility in water and its potential for oxidation.
Future Directions
There are several future directions for the research on 3-Benzyl-4-[4-(methylamino)butoxy]phenol. One direction is to explore its potential use in the treatment of other diseases such as diabetic retinopathy and atherosclerosis. Another direction is to investigate its mechanism of action in more detail. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to the production of more efficient and cost-effective compounds.
Synthesis Methods
The synthesis of 3-Benzyl-4-[4-(methylamino)butoxy]phenol involves the reaction of 3-benzyl-4-hydroxyphenol with 4-(methylamino)butyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained by the removal of the solvent and purification by column chromatography.
Scientific Research Applications
3-Benzyl-4-[4-(methylamino)butoxy]phenol has been extensively studied for its scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and vasoprotective properties. It has been used in the treatment of various diseases such as chronic venous insufficiency, varicose veins, and hemorrhoids.
properties
CAS RN |
101686-64-0 |
|---|---|
Product Name |
3-Benzyl-4-[4-(methylamino)butoxy]phenol |
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-benzyl-4-[4-(methylamino)butoxy]phenol |
InChI |
InChI=1S/C18H23NO2/c1-19-11-5-6-12-21-18-10-9-17(20)14-16(18)13-15-7-3-2-4-8-15/h2-4,7-10,14,19-20H,5-6,11-13H2,1H3 |
InChI Key |
AOIDILJCBLATGZ-UHFFFAOYSA-N |
SMILES |
CNCCCCOC1=C(C=C(C=C1)O)CC2=CC=CC=C2 |
Canonical SMILES |
CNCCCCOC1=C(C=C(C=C1)O)CC2=CC=CC=C2 |
Other CAS RN |
101686-64-0 |
synonyms |
4-(2-benzyl-4-hydroxy)phenoxy-N-methylbutylamine BHPM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



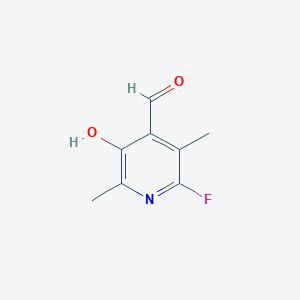


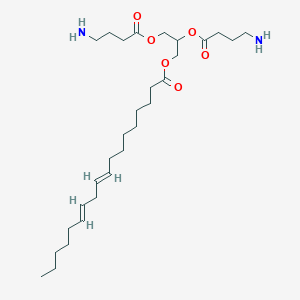
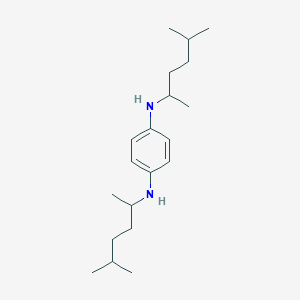
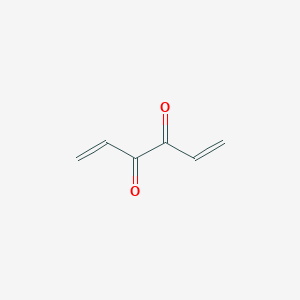

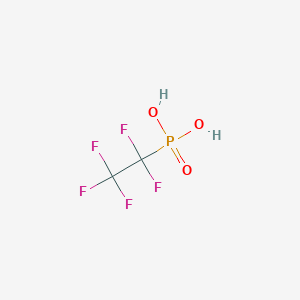
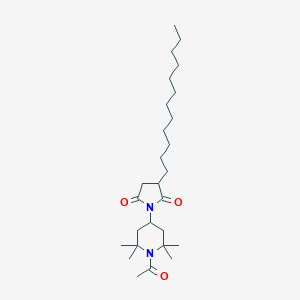
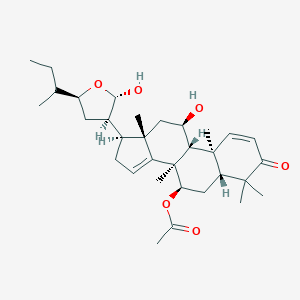
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)

